2-(2-méthoxyéthyl)-2-méthylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

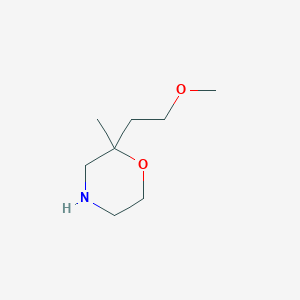

2-(2-Methoxyethyl)-2-methylmorpholine is an organic compound with the molecular formula C8H17NO2 It is a morpholine derivative characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atom

Applications De Recherche Scientifique

2-(2-Methoxyethyl)-2-methylmorpholine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

Target of Action

It’s worth noting that 2’-o-(2-methoxyethyl) (2’-o-moe) modified oligonucleotides, which share a similar methoxyethyl group, are known to target rna molecules . They hybridize to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity .

Mode of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, are known to interact with their rna targets via watson-crick base pairing . This interaction can alter the site of splicing or result in RNA degradation, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

It’s worth noting that 2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate protein translation or eliminate toxic rna, thereby affecting various biochemical pathways .

Pharmacokinetics

They are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-O-MOE modification combined with the phosphodiester (PO) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate the translation of proteins or eliminate toxic rna . This can potentially lead to various molecular and cellular effects depending on the specific RNA target.

Action Environment

It’s worth noting that environmental factors can influence the concentrations of similar compounds, such as phthalates, in various environments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-2-methylmorpholine typically involves the reaction of morpholine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{2-Methoxyethanol} \rightarrow \text{2-(2-Methoxyethyl)-2-methylmorpholine} ]

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxyethyl)-2-methylmorpholine may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyethyl)-2-methylmorpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyethanol: A related compound with similar structural features but different chemical properties and applications.

2-(2-Methoxyethoxy)ethanol: Another similar compound with an additional ethoxy group, leading to different reactivity and uses.

Uniqueness

2-(2-Methoxyethyl)-2-methylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Activité Biologique

2-(2-Methoxyethyl)-2-methylmorpholine (CAS No. 1485656-13-0) is a morpholine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a methoxyethyl group, which enhances its interaction with biological systems. This article reviews the biological activity of 2-(2-Methoxyethyl)-2-methylmorpholine, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The structural formula of 2-(2-Methoxyethyl)-2-methylmorpholine can be represented as follows:

This compound exhibits several chemical properties that facilitate its biological activity:

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or hydroxyl derivatives, and reduction reactions can yield various reduced forms, enhancing its reactivity in biological systems.

- Substitution Reactions : The methoxyethyl and methyl groups can be substituted, allowing for the formation of more complex derivatives that may exhibit enhanced biological activity.

Target Interaction

Research indicates that compounds with similar methoxyethyl modifications have been shown to interact effectively with RNA molecules through Watson-Crick base pairing. This interaction suggests that 2-(2-Methoxyethyl)-2-methylmorpholine may modulate protein translation or eliminate toxic RNA, affecting various biochemical pathways .

Antifungal and Antitubercular Properties

Preliminary studies have explored the antifungal and antitubercular activities of morpholine derivatives. For instance, some derivatives have demonstrated significant inhibitory effects against fungal strains and Mycobacterium tuberculosis, suggesting a potential role in treating infectious diseases .

Enzyme Inhibition

Recent investigations have highlighted the ability of morpholine derivatives, including 2-(2-Methoxyethyl)-2-methylmorpholine, to inhibit specific enzymes such as α-glucosidase. The IC50 values for these compounds indicate promising inhibitory profiles, which could be beneficial in managing conditions like diabetes .

Case Studies

-

In Vitro Studies on Enzyme Activity :

A study evaluating the α-glucosidase inhibitory activity of various morpholine derivatives reported that certain compounds exhibited IC50 values as low as 19 nM. These findings underscore the potential of 2-(2-Methoxyethyl)-2-methylmorpholine as a lead compound for developing new therapeutic agents targeting carbohydrate metabolism .Compound IC50 (nM) 1-benzyl-3-(substituted) 19 2-(2-Methoxyethyl)-2-methylmorpholine TBD -

Pharmacokinetics and ADMET Profiling :

The pharmacokinetic profile of morpholine derivatives has been assessed in various studies. For instance, modifications like the methoxyethyl group have been shown to enhance cellular uptake and resistance to nuclease degradation, making these compounds suitable for therapeutic applications .

Applications in Medicine and Industry

The versatility of 2-(2-Methoxyethyl)-2-methylmorpholine extends to its applications in medicinal chemistry and industrial processes:

- Medicinal Chemistry : Due to its potential enzyme inhibitory properties, it is being explored as a precursor for drug development aimed at metabolic disorders.

- Industrial Applications : Used as a reagent in organic synthesis, it serves as a building block for producing more complex molecules in pharmaceutical manufacturing .

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-2-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGJRJRZGRZECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.